molecular formula C23H28N2O5S2 B12148396 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12148396
M. Wt: 476.6 g/mol
InChI Key: QSOKTVPORHTWNV-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzothiophene-3-carboxamide derivative characterized by a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety at the N-position and a 2-ethoxyphenyl carbonylamino substituent at the 2-position of the benzothiophene core. The sulfolane moiety enhances solubility in polar solvents, while the ethoxyphenyl group may contribute to lipophilicity and receptor-binding specificity. Structural studies of similar compounds (e.g., ) suggest that the sulfolane and benzothiophene cores are critical for molecular recognition in biological systems, such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C23H28N2O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(2-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O5S2/c1-3-30-18-7-5-4-6-16(18)21(26)25-23-20(17-9-8-14(2)12-19(17)31-23)22(27)24-15-10-11-32(28,29)13-15/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

QSOKTVPORHTWNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Ethoxyphenyl Group: This step involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond between the benzothiophene core and the ethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several areas:

1. Medicinal Chemistry

  • Anticancer Activity : Initial studies indicate that compounds with similar structures exhibit significant biological activity against various cancer cell lines. The unique arrangement of the functional groups may allow for selective targeting of cancer cells while minimizing effects on healthy cells.
  • Antimicrobial Properties : Research suggests that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

2. Synthetic Organic Chemistry

  • The compound's structure allows for multiple synthetic pathways. It can be utilized as a precursor in the synthesis of other bioactive molecules, expanding its utility in pharmaceutical development.

3. Molecular Interaction Studies

  • Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:
    • Binding affinity assays to determine how effectively the compound binds to specific receptors or enzymes.
    • Molecular docking studies to predict how the compound interacts at the molecular level.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:

StudyFindings
Study 1Investigated the anticancer properties of similar compounds; found promising results against breast cancer cell lines.
Study 2Explored antimicrobial activity; demonstrated effectiveness against several bacterial strains.
Study 3Conducted molecular docking studies; identified potential binding sites on target proteins.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of tetrahydrobenzothiophene-3-carboxamides with structural variations at the N-position and the 2-amino substituent. Below is a detailed comparison with closely related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported) References
Target Compound N: 1,1-dioxidotetrahydrothiophen-3-yl; 2: 2-ethoxyphenyl carbonylamino; 6: methyl C₂₄H₂₉N₂O₅S₂ High polarity (sulfolane), moderate lipophilicity (ethoxy group) Not explicitly reported; inferred modulation of enzyme targets
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[(4-Methoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide N: sulfolane; 2: 4-methoxybenzoyl amino C₂₃H₂₇N₂O₅S₂ Increased electron-donating capacity (para-methoxy group) No activity data; structural analog for solubility studies
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-{[(3-Methylphenoxy)Acetyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide N: sulfolane; 2: 3-methylphenoxyacetyl amino C₂₄H₂₉N₂O₆S₂ Enhanced lipophilicity (methylphenoxy group) Potential kinase inhibition (inferred from acetylated analogs)
2-{[(2,6-Dimethylphenoxy)Acetyl]Amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide N: sulfolane; 2: 2,6-dimethylphenoxyacetyl amino C₂₅H₃₁N₂O₆S₂ Steric hindrance (ortho-methyl groups) Improved metabolic stability (predicted)
N-(4-Methylphenyl)-2-{[(E)-4-Methylphenyl)Methylene]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide N: 4-methylphenyl; 2: Schiff base (4-methylphenyl) C₂₄H₂₅N₂OS Conjugated imine bond (enhanced π-π interactions) Antibacterial and antifungal activities

Key Observations

Substituent Effects on Solubility: The sulfolane moiety in the target compound and analogs () improves aqueous solubility compared to N-aryl derivatives (e.g., ) . Ethoxy and methoxy groups (target compound vs.

Biological Activity Trends: Schiff base derivatives () exhibit antimicrobial activity, suggesting that electron-deficient aromatic systems enhance interactions with microbial targets . Acetylated amino groups () may mimic natural substrates in enzymatic processes, as seen in kinase inhibitors .

The 6-methyl group in the target compound likely stabilizes the tetrahydrobenzothiophene ring conformation, affecting binding pocket compatibility .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential biological activity. This compound belongs to the class of benzothiophenes, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 364.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzothiophenes often exhibit activities such as:

  • Anticancer Effects : Compounds in this class have been studied for their potential to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Certain derivatives demonstrate the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Specific Studies and Findings

  • Anticancer Activity : A study investigating similar benzothiophene derivatives found that they inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and inhibition of specific kinases involved in cell survival signaling .
  • Anti-inflammatory Effects : Research has shown that benzothiophene derivatives can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a potential application in managing conditions like rheumatoid arthritis .
  • Neuroprotective Effects : Some studies have indicated that related compounds may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, a derivative of this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inflammatory Response Modulation

In an animal model of inflammation, treatment with a related benzothiophene led to a significant decrease in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

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